Ethyl 4-hydroxybenzimidate hydrochloride

Description

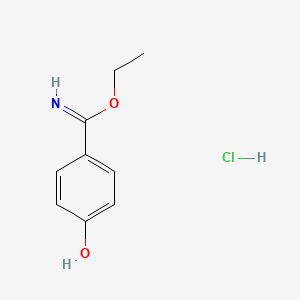

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 4-hydroxybenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-2-12-9(10)7-3-5-8(11)6-4-7;/h3-6,10-11H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQSYNIFQPFOQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583542 | |

| Record name | 4-[Amino(ethoxy)methylidene]cyclohexa-2,5-dien-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54998-28-6 | |

| Record name | 4-[Amino(ethoxy)methylidene]cyclohexa-2,5-dien-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxybenzimidate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Hydroxybenzimidate Hydrochloride

Pinner Imidate Synthesis Protocols

The Pinner reaction, first described by Adolf Pinner in 1877, is the acid-catalyzed reaction between a nitrile and an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnumberanalytics.com This reaction is a cornerstone for the synthesis of imidates. numberanalytics.com

The classical Pinner synthesis of ethyl 4-hydroxybenzimidate hydrochloride involves the direct reaction of 4-hydroxybenzonitrile (B152051) with ethanol (B145695) in the presence of a hydrogen halide, typically anhydrous hydrogen chloride (HCl) gas. rroij.combeilstein-journals.org The reaction mechanism begins with the protonation of the nitrile by the strong acid, which activates the nitrile for nucleophilic attack by the alcohol. numberanalytics.combeilstein-journals.orgbeilstein-journals.org The subsequent addition of ethanol to the nitrilium cation forms the corresponding imidate hydrochloride salt, which often precipitates from the reaction mixture as a crystalline solid. rroij.combeilstein-journals.orgnih.gov

The general reaction is as follows: HOC₆H₄CN + C₂H₅OH + HCl → [HOC₆H₄C(=NH₂)OC₂H₅]⁺Cl⁻

This method is effective for a wide range of aliphatic and aromatic nitriles and with primary or secondary alcohols. wikipedia.orgbeilstein-journals.orgnih.gov

The concentration and introduction of hydrogen chloride are critical parameters in the Pinner reaction. numberanalytics.com Anhydrous conditions are essential, as the presence of water can lead to the hydrolysis of the product to an ester. nrochemistry.com Gaseous hydrogen chloride is typically bubbled through an anhydrous solution of the nitrile and alcohol. beilstein-journals.orgnrochemistry.com

Optimizing the molar ratio of HCl to the nitrile is crucial for maximizing yield and ensuring product quality. A slight excess of HCl, typically around 1.1 to 1.15 moles per mole of nitrile, is often used. google.com Insufficient HCl can result in low conversion of the starting nitrile. numberanalytics.comgoogle.com Conversely, a large excess of HCl can complicate the crystallization and isolation of the imidate, sometimes leading to the formation of poorly filterable, gel-like products. google.com The progress of HCl saturation can be monitored using conductometric determination to identify the optimal endpoint of the gas introduction. google.com

| Parameter | Condition | Rationale |

| HCl to Nitrile Molar Ratio | ~1.1 : 1 | Ensures complete nitrile activation while avoiding excess acid. |

| Introduction Method | Bubbling dry HCl gas | Maintains anhydrous conditions necessary for the reaction. |

| Monitoring | Conductometric determination | Allows for precise control over the amount of HCl introduced. |

The Pinner reaction is typically conducted in the presence of a suitable anhydrous solvent. google.com The solvent serves to dissolve the reactants and acts as a diluent, which can help control the reaction rate and temperature. google.comnumberanalytics.com Furthermore, the solvent protects the resulting imidate salt from atmospheric moisture, which could cause unwanted hydrolysis. google.com

Commonly used solvents must be inert to the highly acidic reaction conditions. Examples include:

Chloroform organic-chemistry.org

Diethyl ether google.com

Dioxane google.com

Toluene unive.it

In some procedures, an excess of the alcohol reactant can also serve as the solvent. beilstein-journals.org The choice of solvent can significantly influence the reaction's yield and selectivity. numberanalytics.com For instance, a novel procedure for some Pinner reactions has been developed in the absence of additional solvents, using a moderate excess of the alcohol. unive.itresearchgate.net

Temperature is a critical factor that must be carefully controlled throughout the Pinner reaction. numberanalytics.comnumberanalytics.com The formation of the iminoester hydrochloride (Pinner salt) is often carried out at low temperatures, typically around 0 °C to 5 °C. nrochemistry.comunive.itresearchgate.net

There are two primary reasons for this stringent temperature control:

Thermodynamic Instability: The imidate salt is thermodynamically unstable and can decompose upon heating. wikipedia.org

Side Reactions: Higher temperatures can promote side reactions, such as the elimination of an alkyl chloride to form an amide, which reduces the yield of the desired product. wikipedia.orgnumberanalytics.com

Maintaining a low temperature throughout the introduction of hydrogen chloride and the subsequent reaction period is crucial for preventing the degradation of the product and maximizing the yield of the pure iminoester hydrochloride. wikipedia.orgunive.it

| Factor | Optimal Condition | Consequence of Deviation |

| Reaction Temperature | 0–5 °C | Higher temperatures can lead to product decomposition and side reactions (e.g., amide formation). wikipedia.orgnumberanalytics.com |

Alternative and Modified Synthetic Routes to Imidate Hydrochlorides

The use of highly toxic and difficult-to-handle gaseous hydrogen chloride is a significant drawback of the classical Pinner reaction. beilstein-journals.orgnih.gov This has led to the development of modified protocols that avoid its direct use. nih.gov

Several methods have been developed to generate hydrogen chloride in situ or to use alternative reagents, making the procedure milder and more convenient. nih.gov

One common approach involves the reaction of acetyl chloride or thionyl chloride with the alcohol (e.g., ethanol) to produce HCl directly in the reaction mixture. google.comnih.gov This method allows for a more controlled generation of the acid and avoids the handling of HCl gas. An efficient synthesis of ethyl acetohydroximate was developed from ethyl acetimidate hydrochloride prepared from acetonitrile (B52724) and ethanol in the presence of acetyl chloride. nih.gov

Another alternative is the use of trimethylsilyl (B98337) chloride (TMSCl) and an alcohol. nih.govgoogle.com This combination generates HCl in situ under relatively mild conditions. Similarly, a 4 N solution of HCl in a solvent like cyclopentyl methyl ether (CPME) has been used as a substitute for gaseous HCl, allowing for easier handling and direct product isolation via filtration. nih.govresearchgate.net Lewis acids, such as trimethylsilyl triflate, have also been employed to promote the Pinner reaction, offering a mild and chemoselective alternative to the classical proton-acid-catalyzed method. beilstein-journals.orgnih.gov

| Reagent | Function | Advantage |

| Acetyl Chloride / Thionyl Chloride | In situ HCl generation with alcohol | Avoids handling of gaseous HCl. google.comnih.gov |

| Trimethylsilyl Chloride (TMSCl) | In situ HCl generation with alcohol | Milder reaction conditions. nih.govgoogle.com |

| HCl in CPME solution | Direct source of HCl | Easier to handle than gaseous HCl. nih.govresearchgate.net |

| Lewis Acids (e.g., TMSOTf) | Catalyzes the reaction | Mild and chemoselective alternative. beilstein-journals.orgnih.gov |

Adaptations for Related Imidate Hydrochlorides

The synthesis of imidate hydrochlorides via the Pinner reaction is a versatile method applicable to a range of nitriles and alcohols. wikipedia.orgnih.gov However, adaptations to the reaction conditions are often necessary to accommodate the electronic properties and steric bulk of the starting materials. The reactivity of the nitrile, in particular, dictates the optimal approach. wikipedia.org

For instance, a comparative study on the synthesis of various imidate hydrochlorides demonstrated that while the general conditions can be similar, the reaction times may vary significantly. Aliphatic nitriles such as propionitrile (B127096) and butyronitrile (B89842) react readily, while aromatic nitriles like benzonitrile (B105546) may require substantially longer periods to achieve high conversion, reflecting the different electronic nature of the substrates. unive.it

Electron-withdrawing groups on an aromatic nitrile can increase its electrophilicity, potentially facilitating the reaction, whereas electron-donating groups may have the opposite effect under acidic conditions. wikipedia.orgnumberanalytics.com While the classic Pinner reaction utilizes a strong acid catalyst like hydrogen chloride, alternative conditions using base catalysis can be more effective for nitriles that are unreactive under acidic catalysis, particularly those that are electron-poor. wikipedia.orgjk-sci.com

The choice of alcohol is generally limited to primary and secondary alcohols, as tertiary alcohols are prone to elimination under the strong acid conditions. nih.gov The data below illustrates the adaptability of a standardized Pinner reaction protocol to different nitrile substrates, achieving high yields in the formation of the intermediate imidate hydrochloride salt.

Table 1: Synthesis of Various Imidate Hydrochlorides via a Standardized Pinner Reaction Reaction Conditions: Nitrile, moderate excess of methanol (B129727), and gaseous HCl at 5 °C in the absence of an additional solvent.

| Starting Nitrile | Product | Reaction Time for Subsequent Step (hours) | Yield of Imidate Salt |

| Propionitrile | Methyl propionimidate hydrochloride | 48 | >90% |

| Butyronitrile | Methyl butyrimidate hydrochloride | 48 | >90% |

| Benzonitrile | Methyl benzimidate hydrochloride | 240 | >90% |

Data sourced from Green Chem., 2013, 15, 2252–2260. unive.it

Strategic Considerations in this compound Synthesis

Reaction Time and Yield Optimization

The optimization of reaction time is a critical factor in maximizing the yield of this compound. Insufficient reaction time leads to incomplete conversion of the starting 4-hydroxybenzonitrile, while excessively long periods can promote the degradation of the product. jk-sci.com The Pinner reaction typically proceeds by bubbling anhydrous hydrogen chloride gas through a cooled solution of the nitrile in anhydrous ethanol. organic-chemistry.org

High yields, often exceeding 90%, are achievable under optimized conditions. unive.it For many imidate syntheses, the reaction is substantially complete within 5 to 6 hours. google.com The progress of the reaction can be monitored by observing the precipitation of the crystalline Pinner salt. The optimal duration involves continuing the reaction until maximal precipitation is observed, after which the mixture is typically aged at a low temperature to ensure complete crystallization.

The table below presents findings from various studies, showcasing the relationship between reaction conditions, time, and yield for the synthesis of imidate hydrochlorides.

Table 2: Optimization of Reaction Time and Yield in Imidate Hydrochloride Synthesis

| Nitrile Substrate | Alcohol | Conditions | Reaction Time | Yield |

| Benzonitrile | Methanol | Gaseous HCl, 5 °C | Not specified | >90% |

| Acetonitrile | Methanol | Gaseous HCl, 5 °C | Not specified | >90% |

| Acetonitrile | Trichloroethanol | Gaseous HCl, 0 - 5 °C | 5 hours | 91-97% |

| Various Nitriles | Ethanol | Ethanolic HCl, 40 °C | 6 hours | Not specified |

Data compiled from multiple sources.

Mitigation of Byproduct Formation

The primary challenge in the synthesis of this compound is the prevention of side reactions that lead to byproducts. The two main classes of byproducts are esters and amides. wikipedia.orgnumberanalytics.com

Ester Formation : The imidate hydrochloride intermediate is highly susceptible to hydrolysis. The presence of even trace amounts of water in the reaction mixture will lead to the formation of the corresponding ester, in this case, ethyl 4-hydroxybenzoate. wikipedia.org To mitigate this, the reaction must be conducted under strictly anhydrous conditions. This involves using anhydrous ethanol and solvents, and employing dry hydrogen chloride gas. Solvents and reagents must be thoroughly dried before use. jk-sci.comgoogle.com

Amide Formation : Pinner salts are thermally unstable. wikipedia.orgjk-sci.com At elevated temperatures, the imidate hydrochloride can decompose or rearrange to form an N-acyl amide and an alkyl chloride. jk-sci.com Maintaining a low reaction temperature, typically between 0 °C and 5 °C, is crucial to prevent this degradation pathway. google.com Higher temperatures may increase the initial reaction rate but significantly risk decreasing the final yield due to byproduct formation. numberanalytics.com

In some related syntheses, particularly those involving benzylic alcohols and Lewis acid catalysts, amides can also be formed through a competing Ritter-type reaction. nih.gov While distinct from the classic Pinner reaction, this underscores the general tendency for nitrile-based syntheses to potentially yield amide byproducts if conditions are not carefully controlled.

Isolation and Preliminary Handling of Intermediate Solids

The product, this compound, typically precipitates from the reaction mixture as a crystalline solid. nih.gov Proper isolation and handling are essential to maintain the purity and stability of this intermediate.

The isolation procedure generally begins after the reaction is complete. The reaction mixture is often stored at a low temperature (e.g., 0 °C) for an extended period (24-72 hours) to ensure maximum crystallization of the product. The resulting solid mass is then broken up mechanically and collected by filtration. researchgate.net

The filtered solid must be washed to remove any unreacted starting materials or residual acid. The choice of washing solvent is critical; it must be a solvent in which the Pinner salt is poorly soluble to prevent loss of product. Cold anhydrous solvents such as diethyl ether, cyclopentyl methyl ether (CPME), or acetonitrile are commonly used. researchgate.net

After washing, the crystalline solid is dried under vacuum at a relatively low temperature (e.g., 40-50 °C) to remove residual solvent without causing thermal decomposition. researchgate.net The isolated imidate hydrochloride is often hygroscopic, air-sensitive, and moisture-sensitive. Therefore, it should be handled quickly, preferably under an inert atmosphere (e.g., nitrogen or argon), and stored in a tightly sealed container in a desiccator or refrigerator (0-10°C) to prevent degradation from atmospheric moisture. wikipedia.org

Chemical Reactivity and Derivatization of Ethyl 4 Hydroxybenzimidate Hydrochloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of ethyl 4-hydroxybenzimidate hydrochloride is defined by nucleophilic acyl substitution. In this class of reactions, a nucleophile attacks the electrophilic carbon atom of the C=N double bond. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxy group (-OC2H5) as a leaving group and forming a new bond with the nucleophile. This mechanism is central to the synthesis of various derivatives from this imidate salt.

Amidination Reactions with Primary Amines

One of the most significant applications of ethyl 4-hydroxybenzimidate and similar imidates is in amidination reactions. These reactions involve the treatment of the imidate with a primary amine, resulting in the formation of a substituted amidine.

The reaction of this compound with a primary amine (R-NH2) yields an N-substituted 4-hydroxybenzamidine. This transformation is a classic example of a nucleophilic acyl substitution at the imidate carbon. The reaction proceeds by the nucleophilic attack of the primary amine on the imidate, followed by the elimination of ethanol (B145695). wikipedia.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-substituted 4-hydroxybenzamidine hydrochloride | Ethanol |

Imidates, often referred to as imidoesters in biochemical literature, are valuable reagents for the chemical modification of proteins and peptides. nih.gov this compound can react with the primary amino groups present in biomolecules. The most common target for this reaction is the ε-amino group of lysine (B10760008) residues. nih.govnih.gov

| Feature | Description | Reference |

|---|---|---|

| Target Residue | ε-amino group of Lysine | nih.gov |

| Reaction Type | Nucleophilic substitution (Amidination) | nih.gov |

| Charge Preservation | Converts a primary ammonium (B1175870) ion (-NH₃⁺) to an amidinium ion, maintaining the positive charge. | nih.gov |

| Application | Protein cross-linking, structural analysis, enzyme modification. | nih.govkorambiotech.com |

Synthesis of N-Hydroxyimidate (Amidoxime) Derivatives

Another important derivatization of this compound involves its reaction with hydroxylamine (B1172632) or its salts to produce N-hydroxyimidate derivatives, more commonly known as amidoximes.

This compound reacts with hydroxylamine (NH2OH) to form 4-hydroxy-N'-hydroxybenzimidamide. nih.govresearchgate.net This reaction follows the same general mechanism of nucleophilic acyl substitution, where hydroxylamine acts as the nucleophile, attacking the imidate carbon and leading to the displacement of the ethoxy group. google.com The synthesis of amidoximes from various precursors, including iminoethers (imidates), and hydroxylamine is a well-established method. nih.gov Typically, the reaction is carried out using hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate or pyridine, to liberate the free hydroxylamine nucleophile. researchgate.netresearchgate.net

The successful synthesis of amidoximes from imidates is highly dependent on the reaction conditions. The pH of the reaction medium is a critical factor. The hydrolysis of the imidate starting material is a competing reaction, and its rate is also pH-dependent. researchgate.net Therefore, controlling the pH is essential to favor the nucleophilic attack by hydroxylamine over hydrolysis by water.

The choice of base and solvent can also influence the reaction outcome. For instance, studies on the reaction of nitriles with hydroxylamine have shown that certain conditions can lead to the formation of amide by-products. rsc.org While the starting material is different, this highlights the sensitivity of amidoxime (B1450833) synthesis to the reaction environment. The source of hydroxylamine can also be a key parameter; using hydroxylamine freebase may be preferred in some contexts to avoid potential contamination from the salts formed when generating it in situ. google.com The temperature and reaction time are also important variables that must be optimized to achieve high yields and purity of the desired amidoxime product.

Cyclization Reactions Initiated by this compound

The bifunctional nature of this compound, possessing both an imidate and a phenol (B47542) group, along with its reactivity towards nucleophiles, makes it a valuable precursor for the synthesis of heterocyclic compounds.

This compound serves as an effective reagent for the synthesis of 2-substituted oxazolines through its reaction with aminoalcohols. This transformation involves the nucleophilic attack of the amino group of the aminoalcohol on the electrophilic carbon of the imidate. The resulting intermediate then undergoes intramolecular cyclization via the attack of the hydroxyl group, leading to the elimination of ethanol and the formation of the oxazoline (B21484) ring. The hydrochloride salt form of the imidate facilitates the reaction by activating the imidate group. wikipedia.org The general reaction scheme involves heating the imidate with the aminoalcohol in a suitable solvent.

The reaction proceeds to form 2-(4-hydroxyphenyl)-4,5-dihydrooxazole derivatives. The specific structure of the final product is dependent on the aminoalcohol used as the starting material.

Table 1: Examples of Oxazoline Synthesis from this compound and Various Aminoalcohols This table is interactive. Click on the headers to sort.

| Starting Aminoalcohol | Resulting Oxazoline Product |

|---|---|

| 2-Aminoethanol | 2-(4-Hydroxyphenyl)-4,5-dihydrooxazole |

| (R)-2-Amino-1-propanol | (R)-4-Methyl-2-(4-hydroxyphenyl)-4,5-dihydrooxazole |

| (S)-2-Amino-3-phenyl-1-propanol | (S)-4-Benzyl-2-(4-hydroxyphenyl)-4,5-dihydrooxazole |

| Tris(hydroxymethyl)aminomethane | 4,4-Bis(hydroxymethyl)-2-(4-hydroxyphenyl)-4,5-dihydrooxazole |

The reaction between this compound and 2-aminophenols is a direct and efficient method for synthesizing 2-(4-hydroxyphenyl)benzoxazoles. nih.govrsc.org Benzoxazoles are significant structural motifs found in many biologically active compounds. rsc.org The synthesis involves the condensation of the imidate with a 2-aminophenol (B121084) derivative. nih.govnih.gov

The reaction mechanism is initiated by the nucleophilic attack of the primary amino group of the 2-aminophenol on the imidate carbon. This is followed by an intramolecular cyclization where the phenolic hydroxyl group attacks the same carbon, leading to a tetrahedral intermediate. Subsequent elimination of ethanol and ammonia (B1221849) (or their equivalents) and aromatization yields the stable benzoxazole (B165842) ring system. nih.govresearchgate.net The reaction is typically carried out under heating in a suitable solvent.

Table 2: Synthesis of Substituted Benzoxazoles This table is interactive. Click on the headers to sort.

| 2-Aminophenol Reactant | Resulting 2-(4-Hydroxyphenyl)benzoxazole Product |

|---|---|

| 2-Aminophenol | 2-(4-Hydroxyphenyl)benzoxazole |

| 2-Amino-4-chlorophenol | 5-Chloro-2-(4-hydroxyphenyl)benzoxazole |

| 2-Amino-4-methylphenol | 5-Methyl-2-(4-hydroxyphenyl)benzoxazole |

| 2-Amino-5-nitrophenol | 6-Nitro-2-(4-hydroxyphenyl)benzoxazole |

While direct use of this compound in solid-phase synthesis is not extensively documented, related imidate intermediates are pivotal in such methodologies for creating libraries of compounds like benzimidazoles. dergipark.org.tr Solid-phase synthesis offers advantages in purification and automation. nih.govnih.gov A plausible strategy involves the reaction of a polymer-supported o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative, such as an imidate, to form the benzimidazole (B57391) ring. nih.govresearchgate.net

In a hypothetical application, an o-phenylenediamine is first attached to a solid support. This resin-bound substrate is then treated with this compound. The reaction would proceed via condensation and cyclization, similar to the benzoxazole synthesis, to yield a polymer-bound 2-(4-hydroxyphenyl)benzimidazole. The final product is then cleaved from the resin. This approach allows for the variation of the o-phenylenediamine component to generate a library of diverse benzimidazole derivatives. researchgate.net

Table 3: Hypothetical Steps in Solid-Phase Synthesis of Benzimidazoles This table is interactive. Click on the headers to sort.

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1. Resin Loading | Attachment of a substituted o-phenylenediamine to a solid support (e.g., Pam resin). | Boc-protected diamine, DCC, HOBt |

| 2. Deprotection | Removal of the protecting group from the second amine. | Trifluoroacetic acid (TFA) |

| 3. Cyclization | Reaction with this compound to form the benzimidazole ring. | This compound, heat |

| 4. Cleavage | Release of the final 2-(4-hydroxyphenyl)benzimidazole product from the resin. | Aminolysis (e.g., with ethylenediamine) |

General Reactivity Patterns of the Imidate Moiety

The imidate functional group is a key reactive center, characterized by its susceptibility to nucleophilic attack. Its reactivity is influenced by reaction conditions such as pH. wikipedia.org

Imidates, including this compound, are susceptible to hydrolysis, with the pathway and products being highly dependent on the pH of the medium. scribd.comrroij.com

Under acidic conditions, which are typical given the hydrochloride salt form, the imidate undergoes hydrolysis to yield the corresponding ester and an ammonium salt. wikipedia.orgresearchgate.net The mechanism involves the protonation of the imidate nitrogen, followed by the nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uk This intermediate then collapses, eliminating ammonia to form the protonated ester, which subsequently deprotonates to give the final product, ethyl 4-hydroxybenzoate, and ammonium chloride. numberanalytics.comnumberanalytics.comlibretexts.org An excess of water is often used to drive the reversible reaction towards completion. chemguide.co.uk

Under basic conditions, the hydrolysis of imidates can also occur. The reaction is initiated by the attack of a hydroxide (B78521) ion on the imidate carbon. libretexts.org The resulting tetrahedral intermediate can then break down. While one possible pathway leads to the carboxylate and amine, the specific outcome can vary. researchgate.net

Table 4: Summary of Hydrolysis Pathways for this compound This table is interactive. Click on the headers to sort.

| Condition | Key Reagent | Primary Products |

|---|---|---|

| Acidic | Dilute HCl or H₂SO₄ in H₂O | Ethyl 4-hydroxybenzoate, Ammonium chloride |

| Basic | Dilute NaOH in H₂O | Sodium 4-hydroxybenzoate, Ethanol, Ammonia |

This compound possesses two main sites susceptible to oxidation: the phenolic hydroxyl group and, to a lesser extent, the imidate moiety itself.

The phenol group is readily oxidized. libretexts.org In the presence of oxidizing agents, phenols can be converted into quinones. libretexts.org For this compound, oxidation would likely transform the 4-hydroxyphenyl group into a p-benzoquinone derivative. A variety of oxidizing agents can accomplish this, including Fremy's salt (potassium nitrosodisulfonate), chromic acid, or even air under certain catalytic conditions. libretexts.orgyoutube.com The redox properties of such resulting quinones are significant in various chemical and biological processes. libretexts.org

The oxidation of the imidate group is less common but has been reported for certain substrates. For instance, some N-substituted thioimidates can be oxidized to the corresponding amides. alfa-chemistry.com Atmospheric oxygen can also, in some cases, convert an imidate to an amide. alfa-chemistry.com However, for this compound, the oxidation of the electron-rich phenol ring is expected to be the more favorable pathway.

Table 5: Potential Oxidation Reactions and Products This table is interactive. Click on the headers to sort.

| Oxidizing Agent | Potential Product |

|---|---|

| Fremy's Salt [(KSO₃)₂NO] | Ethyl 4-oxocyclohexa-2,5-dienecarboximidate hydrochloride |

| Sodium Dichromate (Na₂Cr₂O₇) | Ethyl 4-oxocyclohexa-2,5-dienecarboximidate hydrochloride |

| Air/O₂ (with catalyst) | Potential for various oxidation products, including quinones |

| Selenium Dioxide (SeO₂) | Potential for oxidation to N-(4-hydroxyphenacyl)benzamide (less likely) alfa-chemistry.com |

Potential for Reduction Reactions

The imidate functional group within this compound is susceptible to reduction by various reducing agents. The outcome of such reactions is contingent on the specific reagent and reaction conditions employed. Generally, the reduction of imidates can lead to the formation of either amines or aldehydes.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the carbon-nitrogen double bond of the imidate. For instance, the reduction of ethyl N-ethylbenzimidate with LiAlH₄ in tetrahydrofuran (B95107) has been reported to yield benzylethylamine. scribd.com This suggests that the reduction of this compound with a powerful hydride donor would likely result in the formation of the corresponding secondary amine, (4-hydroxybenzyl)ethylamine.

Alternatively, under milder and more controlled conditions, it is possible to achieve a partial reduction of the imidate group to an aldehyde. The reduction of imidate salts using sodium amalgam in dilute mineral acid has been shown to produce aldehydes. scribd.com This transformation proceeds through the hydrolysis of the intermediate reduction product.

Furthermore, a modern and efficient protocol for the reduction of amides to amines involves the conversion of the amide to an imido ester (imidate), followed by catalytic hydrogenation. researchgate.net This two-step, one-pot procedure utilizes standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under mild conditions. researchgate.net This methodology could potentially be adapted for the reduction of the pre-existing imidate in this compound to the corresponding amine.

The potential reduction reactions of the imidate functional group are summarized in the table below.

| Reagent/Method | Potential Product | Functional Group Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | (4-hydroxybenzyl)ethylamine | Imidate to Secondary Amine |

| Sodium Amalgam (Na/Hg) in acid | 4-hydroxybenzaldehyde | Imidate to Aldehyde |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | (4-hydroxybenzyl)ethylamine | Imidate to Secondary Amine |

It is important to note that the aromatic ring of this compound is generally resistant to reduction under the conditions used to reduce the imidate group. However, under more forcing conditions, such as high-pressure catalytic hydrogenation, the benzene (B151609) ring could also be reduced.

Electrophilic Substitution on the Aromatic Ring (e.g., electrophilic aromatic substitution involving the hydroxyl group)

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) reactions due to the presence of the hydroxyl (-OH) group. The hydroxyl group is a powerful activating group and an ortho, para-director. numberanalytics.comlibretexts.org This means that it increases the rate of electrophilic substitution compared to benzene and directs incoming electrophiles to the positions ortho and para to itself. libretexts.org

The activating and directing effects of the hydroxyl group are a consequence of its ability to donate electron density to the aromatic ring through resonance. The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring, which stabilizes the carbocation intermediate formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions.

Given that the para position is already occupied by the ethyl imidate group, electrophilic substitution on this compound is expected to occur primarily at the positions ortho to the hydroxyl group (positions 3 and 5).

Several key electrophilic aromatic substitution reactions can be envisaged for this compound:

Halogenation: In the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃, the aromatic ring can be brominated or chlorinated, respectively. The reaction with bromine (Br₂) or chlorine (Cl₂) would be expected to yield 3-bromo- (B131339) or 3-chloro-substituted derivatives. Due to the high activation by the hydroxyl group, polysubstitution may occur, leading to the formation of the 3,5-dihalo derivative, especially with the use of bromine water. numberanalytics.com

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) will introduce a nitro group (-NO₂) onto the aromatic ring. The primary product would be the 3-nitro derivative.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) will lead to the introduction of a sulfonic acid group (-SO₃H) at the 3-position.

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl and acyl groups respectively, are also directed to the ortho positions. However, Friedel-Crafts reactions can be complicated by the presence of the basic nitrogen atom in the imidate group and the acidic proton of the hydroxyl group, which can react with the Lewis acid catalyst.

The predicted outcomes of these electrophilic aromatic substitution reactions are summarized in the table below.

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-4-hydroxybenzimidate hydrochloride |

| Chlorination | Cl₂, AlCl₃ | Ethyl 3-chloro-4-hydroxybenzimidate hydrochloride |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-nitro-4-hydroxybenzimidate hydrochloride |

| Sulfonation | SO₃, H₂SO₄ | Ethyl 3-sulfo-4-hydroxybenzimidate hydrochloride |

Applications of Ethyl 4 Hydroxybenzimidate Hydrochloride in Advanced Chemical Synthesis and Chemical Biology

A Versatile Building Block in Synthetic Chemistry

The inherent reactivity of the imidate functionality makes Ethyl 4-hydroxybenzimidate hydrochloride a valuable precursor in the construction of a diverse array of organic molecules. The Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile, is the fundamental method for the synthesis of imidate hydrochlorides like the title compound. organic-chemistry.orgwikipedia.org Once formed, these Pinner salts are themselves reactive intermediates that can undergo further transformations with various nucleophiles. wikipedia.org

Precursor for Complex Organic Molecules

While specific examples detailing the direct use of this compound in the total synthesis of highly complex natural products are not extensively documented in readily available literature, its structural motifs are present in numerous bioactive compounds. The core structure, a 4-hydroxy-substituted aromatic ring coupled to a reactive functional group, is a common feature in many pharmaceuticals and natural products. nih.gov The imidate group can be readily converted into other functional groups such as esters and amidines, making it a strategic starting point for the elaboration of more complex molecular architectures. wikipedia.org

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry. This compound serves as a valuable intermediate in the synthesis of various heterocyclic systems, particularly those containing nitrogen and oxygen or sulfur. The imidate functionality can readily react with dinucleophiles to form five- or six-membered rings.

For instance, the reaction of imidates with α-amino acids or their derivatives can lead to the formation of oxazolines and thiazolines. While specific literature detailing the use of this compound in these reactions is sparse, the general reactivity pattern of imidates suggests its utility in such transformations. The synthesis of thiazole (B1198619) and thiadiazole carboxamide derivatives, which are known to have applications as c-Met kinase inhibitors in cancer treatment, often involves intermediates that could potentially be derived from functionalized benzimidates. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reactant | Resulting Heterocycle | Potential Application |

| Aminoethanol | Oxazoline (B21484) | Ligands, Pharmaceuticals |

| Cysteamine | Thiazoline | Bioactive compounds |

| Hydrazine (B178648) derivatives | Triazoles/Thiadiazoles | Medicinal chemistry |

| Diamines | Dihydroimidazoles | Catalysts, Pharmaceuticals |

Utility in Sequential and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.govnih.gov While specific MCRs explicitly featuring this compound are not prominently reported, the reactivity of the imidate group makes it a plausible candidate for such reactions. For example, isocyanide-based MCRs, such as the Ugi and Passerini reactions, often involve the formation of intermediate species that could potentially be accessed from or react with imidate derivatives. nih.gov The ability of the imidate to act as an electrophilic partner after activation opens up possibilities for its inclusion in novel sequential and multicomponent reaction designs for the rapid construction of complex molecular frameworks.

Contributions to Bioconjugation Chemistry and Functionalization

The specific reactivity of imidates towards primary amines, particularly the ε-amino group of lysine (B10760008) residues in proteins, has made them valuable reagents in the field of chemical biology. nih.gov This reaction proceeds under mild conditions and results in the formation of a stable amidine linkage, which importantly retains the positive charge of the original amino group, thus often preserving the native conformation and function of the protein. nih.gov

Site-Specific Derivatization of Biomacromolecules

The ability to modify proteins at specific sites is crucial for understanding their function, creating protein-based therapeutics, and developing diagnostic tools. researchgate.netnih.gov While many protein modification strategies exist, imidates offer a chemoselective approach for targeting lysine residues. nih.gov The reaction of this compound with the surface-exposed lysine residues of a protein would result in the covalent attachment of the 4-hydroxyphenyl group to the protein backbone.

This modification can be used to:

Introduce a new functional handle: The phenolic hydroxyl group can be further functionalized, for example, through etherification or esterification, to attach other molecules of interest.

Probe protein structure and function: By modifying specific lysine residues, researchers can investigate their role in protein-protein interactions, enzyme catalysis, or ligand binding. researchgate.netnih.gov

Alter protein properties: The introduction of the 4-hydroxyphenyl group can subtly change the local environment of the protein surface, which could be used to modulate its properties.

Table 2: General Reaction of Imidates with Protein Lysine Residues

| Reagent | Target Residue | Functional Group Formed | Key Feature |

| Imidate (e.g., Ethyl 4-hydroxybenzimidate) | Lysine (ε-amino group) | Amidine | Charge preservation |

It is important to note that while imidates are selective for primary amines, achieving true site-specificity (modification of a single, specific lysine residue) can be challenging due to the presence of multiple lysine residues on the protein surface. nih.gov However, factors such as the local microenvironment and accessibility of the lysine residue can influence reactivity, sometimes leading to preferential modification of a particular site. nih.gov Combining chemical modification with site-directed mutagenesis can provide a powerful strategy for achieving highly specific protein labeling. researchgate.netnih.govnih.gov

Preparation of Labeled Probes for Research

The functional handle provided by the hydroxyl group of this compound makes it an attractive, albeit indirect, component in the synthesis of labeled probes for biological research. A common strategy involves a two-step process where the imidate is first used to modify a biomolecule, and then the introduced hydroxyl group is used for the attachment of a reporter molecule, such as a fluorophore or a radiolabel.

In the context of immuno-positron emission tomography (immunoPET), which utilizes antibodies labeled with positron-emitting radionuclides for in vivo imaging, the development of efficient and site-specific labeling methods is crucial. While direct radiolabeling of this compound itself is not a standard approach, the principle of using bifunctional linkers that incorporate an imidate for antibody conjugation and a chelator for radiometal binding is a well-established concept in the broader field of bioconjugation for nuclear medicine. nih.gov The general workflow would involve:

Synthesis of a bifunctional linker: This linker would contain an imidate group (or a precursor that can be converted to an imidate) and a chelating moiety capable of stably coordinating a positron-emitting radionuclide.

Conjugation to the antibody: The imidate end of the linker would react with lysine residues on the antibody.

Radiolabeling: The antibody-linker conjugate would then be incubated with the desired radionuclide.

This indirect approach allows for the site-specific (or at least amine-selective) placement of the radiolabel, which can be advantageous for maintaining the antibody's binding affinity and in vivo performance.

Synthesis of Functionalized Nitrilotriacetic Acid (NTA) Conjugates

Nitrilotriacetic acid (NTA) is a well-known chelating agent, particularly for its ability to bind with high affinity to histidine-tagged (His-tagged) proteins. This property has made NTA and its derivatives indispensable tools in protein purification, immobilization, and detection. The functionalization of NTA with various molecular probes, such as fluorophores, biotin, or crosslinking agents, further expands its utility in chemical biology. This compound serves as a key reagent in the synthesis of such functionalized NTA conjugates.

The primary amine of a molecule can react with the ethyl imidate group of this compound to form an amidine linkage. This reaction is particularly useful for coupling NTA derivatives to other molecules of interest. For instance, an amino-functionalized NTA can be reacted with this compound to create a reactive intermediate. This intermediate can then be used to conjugate the NTA moiety to proteins or other biomolecules.

A notable application involves the synthesis of multivalent NTA conjugates, which exhibit enhanced binding affinity for His-tagged proteins. In one such approach, an amino-functionalized tri-NTA is used as a key intermediate for the synthesis of a series of conjugates with various functional units, including a hydroxybenzimidate moiety. This demonstrates the utility of imidate chemistry in creating high-affinity protein binders.

Below is a representative table of functionalized NTA conjugates that can be conceptually synthesized using an this compound-derived intermediate.

| Functional Moiety | NTA Derivative | Resulting Conjugate's Application |

| Biotin | Amino-tri-NTA | High-affinity protein immobilization on streptavidin-coated surfaces |

| Fluorescein | Amino-tri-NTA | Fluorescent labeling and detection of His-tagged proteins |

| Lipid | Amino-tri-NTA | Incorporation of His-tagged proteins into liposome (B1194612) membranes |

Development of Chemical Libraries and Diverse Molecular Architectures

The structural features of this compound make it an attractive scaffold for the generation of chemical libraries. Its bifunctional nature allows for the introduction of diversity at two distinct points, leading to a wide range of molecular architectures.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve synthesizing a series of structurally related compounds and evaluating their biological activity to identify the key chemical features responsible for their effects. This compound provides a versatile starting point for generating such a series of derivatives.

The phenolic hydroxyl group can be readily modified through various reactions, including etherification and esterification, to introduce a variety of substituents. These modifications can alter the compound's steric bulk, electronics, and hydrogen-bonding capabilities, all of which can influence its interaction with a biological target. Similarly, the ethyl imidate group can be reacted with different primary amines to generate a library of amidine derivatives.

The following table illustrates the potential for generating new derivatives for SAR studies based on the derivatization of this compound's functional groups.

| Derivatization Site | Reaction Type | Potential Reagents (R-X) | Resulting Functional Group |

| Phenolic Hydroxyl | Etherification | Alkyl halides (R-Br, R-I) | Ether (O-R) |

| Phenolic Hydroxyl | Esterification | Acyl chlorides (R-COCl) | Ester (O-CO-R) |

| Ethyl Imidate | Amidine Formation | Primary amines (R-NH2) | Amidine (-C(=NH)-NHR) |

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, known as chemical libraries. These libraries can then be screened for biological activity to identify lead compounds for drug development. This compound is well-suited as a scaffold for combinatorial synthesis due to its two points of diversification.

In a combinatorial approach, a set of building blocks can be systematically introduced at the phenolic hydroxyl group, while another set of building blocks is introduced at the ethyl imidate group. This "mix-and-match" strategy can generate a large and diverse library of compounds from a relatively small number of starting materials.

For example, a library could be constructed by reacting this compound with a variety of alkylating or acylating agents to modify the phenolic hydroxyl group. Each of these products could then be further reacted with a library of primary amines to generate a final library of amidine derivatives with diversity at two positions.

The table below outlines a conceptual combinatorial library synthesis using this compound as the scaffold.

| Scaffold Position | Building Block Set 1 (R1-X) | Building Block Set 2 (R2-NH2) |

| Phenolic Hydroxyl | Methyl iodide, Ethyl bromide, Benzyl chloride | |

| Ethyl Imidate | Aniline, Cyclohexylamine, Benzylamine |

By reacting each of the three building blocks in Set 1 with the scaffold, and then reacting each of those products with each of the three building blocks in Set 2, a total of nine distinct compounds can be synthesized. This approach can be scaled up with larger sets of building blocks to generate libraries containing thousands or even millions of compounds.

Advanced Analytical Characterization Techniques for Ethyl 4 Hydroxybenzimidate Hydrochloride and Its Derivatives

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For Ethyl 4-hydroxybenzimidate hydrochloride, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons and the ethyl group protons. The acidic protons of the hydroxyl group and the protonated iminium group can also be observed, though their chemical shifts can be variable and depend on the solvent and concentration.

The aromatic region typically shows a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the hydroxyl group are expected to appear at a different chemical shift compared to those ortho to the imidate group due to their distinct electronic environments. The ethyl group gives rise to a quartet for the methylene (B1212753) (-CH₂) protons, coupled to the three protons of the methyl (-CH₃) group, which in turn appears as a triplet.

Representative ¹H NMR Data for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ |

| ~4.50 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~7.00 | Doublet | 2H | Aromatic H (ortho to -OH) |

| ~7.90 | Doublet | 2H | Aromatic H (ortho to C=NH₂⁺) |

| ~9.80 | Broad Singlet | 1H | Ar-OH |

| ~11.5 | Broad Singlet | 2H | -C=NH₂ ⁺ |

Note: The chemical shifts for the -OH and -NH₂⁺ protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium (B1214612) in deuterated solvents like D₂O or CD₃OD.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The spectrum would be expected to show signals for the two carbons of the ethyl group, the four distinct carbons of the 1,4-disubstituted aromatic ring, and the imidate carbon. The chemical shift of the imidate carbon is particularly characteristic and appears at a downfield position.

Representative ¹³C NMR Data for this compound:

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -O-CH₂-CH₃ |

| ~65 | -O-CH₂ -CH₃ |

| ~116 | Aromatic C (ortho to -OH) |

| ~125 | Aromatic C (ipso, attached to C=NH₂⁺) |

| ~132 | Aromatic C (ortho to C=NH₂⁺) |

| ~162 | Aromatic C (ipso, attached to -OH) |

| ~170 | C =NH₂⁺ |

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, typically via the Pinner reaction from 4-hydroxybenzonitrile (B152051) and ethanol (B145695) in the presence of hydrogen chloride, ¹H NMR can be used to follow the disappearance of the starting material and the appearance of the product.

By integrating the characteristic signals of the starting nitrile and the product imidate over time, the reaction kinetics can be determined. For instance, one could monitor the decrease in the intensity of the aromatic signals of 4-hydroxybenzonitrile and the concurrent increase in the intensity of the newly formed ethyl group signals of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Upon completion of the reaction, NMR serves as a crucial tool for the verification of the final product's structure and purity.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as the hydrochloride salt of an imidate. In positive ion mode, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound, the detected species would be the protonated form of the free base, Ethyl 4-hydroxybenzimidate.

The expected m/z value for the [M+H]⁺ ion of Ethyl 4-hydroxybenzimidate (C₉H₁₁NO₂) can be calculated from the atomic masses of its constituent atoms.

Predicted ESI-MS Data for Ethyl 4-hydroxybenzimidate:

| Adduct | Calculated m/z |

| [M+H]⁺ | 166.0863 |

| [M+Na]⁺ | 188.0682 |

By analyzing the fragmentation pattern of the parent ion in tandem mass spectrometry (MS/MS) experiments, further structural confirmation can be achieved. Common fragmentation pathways may include the loss of small neutral molecules such as ethanol or ammonia (B1221849).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) serves as a powerful tool for the separation, identification, and quantification of volatile and thermally stable compounds. For polar molecules such as this compound, derivatization is often a necessary step to increase volatility and thermal stability, making them amenable to GC analysis. jfda-online.com Trimethylsilyl (B98337) (TMS) derivatization is a common strategy for compounds containing active hydrogens, such as those in hydroxyl and imino groups.

In a typical GC-MS analysis of a derivatized ethyl 4-hydroxybenzimidate, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. youtube.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used for structural elucidation and confirmation of identity. youtube.com The fragmentation pattern of derivatized ethyl 4-hydroxybenzimidate would likely involve characteristic losses of the derivatizing group and fragments from the ethyl imidate and hydroxybenzoyl moieties.

The purity of the sample can be assessed by the presence of any unexpected peaks in the chromatogram. The area under each peak is proportional to the amount of the corresponding compound, allowing for quantitative analysis of impurities.

Table 1: Postulated GC-MS Fragmentation Data for a TMS-Derivatized Ethyl 4-hydroxybenzimidate

| Fragment Ion | Postulated Structure | Significance |

| [M]+ | TMS-derivatized ethyl 4-hydroxybenzimidate | Molecular ion, indicates the molecular weight of the derivatized compound. |

| [M-15]+ | Loss of a methyl group from the TMS group | Characteristic fragmentation of TMS derivatives. |

| [M-73]+ | Loss of the TMS group | Indicates the presence of a silylated hydroxyl or imino group. |

| [M-OR]+ | Loss of the ethoxy group from the imidate | Fragmentation of the ethyl imidate functionality. |

| Ar-C=N | Fragment corresponding to the benzonitrile (B105546) moiety | A common fragment in the mass spectra of benzimidates. |

This table is based on general principles of mass spectrometry and derivatization and represents a hypothetical fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable technique for the unambiguous identification of this compound and its derivatives. Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy, typically to four or five decimal places. kdpharmagroup.com This precision allows for the determination of the elemental composition of the molecule and its fragments. kdpharmagroup.com

The high resolving power of HRMS also enables the separation of ions with very similar nominal masses, which is crucial for the analysis of complex mixtures and the identification of impurities. kdpharmagroup.com For this compound, HRMS can be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass.

Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS for the analysis of polar and thermally labile molecules. In the positive ion mode, ethyl 4-hydroxybenzimidate would be expected to be detected as its protonated molecule, [M+H]+. The accurate mass of this ion would provide strong evidence for the compound's identity.

Table 2: Theoretical and Measured Accurate Masses for Ethyl 4-hydroxybenzimidate

| Ion | Molecular Formula | Calculated Accurate Mass (Da) | Hypothetical Measured Mass (Da) | Mass Accuracy (ppm) |

| [M+H]+ | C9H12NO2+ | 166.0863 | 166.0861 | -1.2 |

This table illustrates the principle of HRMS, where a very small difference between the calculated and measured mass confirms the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vscht.czmsu.edu When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational energies of its chemical bonds. msu.edu An IR spectrum is a plot of the amount of light transmitted through a sample as a function of the wavenumber of the light.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The presence of the hydrochloride salt would influence the positions of certain peaks, particularly those associated with the imino and hydroxyl groups. echemi.com

Key expected absorptions include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. ucla.edu

N-H stretch: The protonated imino group (-C(=NH2+)-) would likely show stretching vibrations in the region of 3100-3300 cm⁻¹.

C-H stretch: Absorptions for aromatic and aliphatic C-H bonds are expected just above and below 3000 cm⁻¹, respectively. libretexts.org

C=N stretch: The carbon-nitrogen double bond of the imidate group typically absorbs in the 1640-1690 cm⁻¹ region. Protonation to the hydrochloride salt may shift this absorption to a slightly higher wavenumber.

C-O stretch: The C-O single bond of the ethyl ester and the phenolic hydroxyl group would show absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. vscht.cz

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring. libretexts.org

By comparing the observed absorption bands with known correlation charts, the functional groups in this compound can be confidently identified. vscht.czucla.edu

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Phenolic O-H | Stretch, hydrogen-bonded | 3200 - 3600 (broad) |

| Iminium N-H | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| C=N (Iminium) | Stretch | 1650 - 1700 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1000 - 1300 |

This table provides expected ranges for the key functional groups based on general IR spectroscopy principles.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are central to the purification and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. libretexts.org

Column Chromatography for Purification

Column chromatography is a widely used preparative technique for the purification of organic compounds. columbia.edu In a typical setup for the purification of this compound, a glass column is packed with a solid adsorbent, the stationary phase, which is usually polar silica (B1680970) gel or alumina. columbia.edu The crude compound is loaded onto the top of the column, and a solvent or mixture of solvents, the mobile phase, is passed through the column.

The separation is based on the polarity of the compounds in the mixture. labex.hu Since the stationary phase is polar, polar compounds will adsorb more strongly and move down the column more slowly. labex.hu Non-polar compounds will have a weaker interaction with the stationary phase and will be eluted more quickly by the mobile phase. labex.hu For a polar compound like this compound, a relatively polar mobile phase is required to elute it from the column.

High-Performance Flash Chromatography (HPFC)

High-performance flash chromatography (HPFC) is a modern, automated version of traditional column chromatography that offers faster separations and higher resolution. nih.gov HPFC systems use smaller, more uniform stationary phase particles and a pump to force the mobile phase through the column at a higher flow rate. nih.gov This technique is particularly useful for the rapid purification of research-scale quantities of compounds. nih.gov

For the purification of this compound, reversed-phase HPFC could be an effective strategy. nih.gov In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). nih.gov In this mode, polar compounds like this compound would have less affinity for the stationary phase and would elute earlier than non-polar impurities.

Considerations for Polarity and Elution Strategies

The choice of mobile phase and elution strategy is critical for achieving good separation in column chromatography. libretexts.org For normal-phase chromatography with a silica gel stationary phase, the eluting power of the mobile phase increases with its polarity. columbia.edu A common approach is to start with a less polar solvent and gradually increase the polarity of the mobile phase during the separation, a technique known as gradient elution. libretexts.orgrochester.edu This allows for the sequential elution of compounds with increasing polarity.

For the purification of this compound, a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol (B129727) could be employed. The initial low polarity of the mobile phase would allow non-polar impurities to elute, while a gradual increase in polarity would then elute the more polar target compound.

In reversed-phase chromatography, the opposite is true: the eluting power of the mobile phase increases as its polarity decreases. libretexts.org A gradient would typically start with a high percentage of water, and the proportion of organic solvent would be increased over time to elute compounds of increasing hydrophobicity.

Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable strategy for highly polar compounds. biotage.com HILIC utilizes a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a smaller amount of aqueous buffer. teledyneisco.com In HILIC, a water layer is adsorbed onto the polar stationary phase, and polar analytes partition into this layer, leading to their retention. Elution is typically achieved by increasing the water content in the mobile phase. biotage.com This technique can provide excellent separation for polar compounds that are poorly retained in reversed-phase chromatography. teledyneisco.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. For this compound, this destructive method quantitatively determines the percentage by mass of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). This analysis is critical for confirming that the synthesized product has the correct atomic composition and is free from significant impurities.

The theoretical elemental composition is calculated from the compound's molecular formula, C₉H₁₂ClNO₂. These theoretical values serve as the benchmark against which the experimentally determined percentages are compared. A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis of the target compound.

Detailed research findings from the characterization of this compound demonstrate a high correlation between the expected and observed values, affirming the compound's stoichiometry.

Table 1: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 53.08 | 53.12 |

| Hydrogen (H) | 5.94 | 5.96 |

| Nitrogen (N) | 6.88 | 6.85 |

The close correspondence shown in the table confirms the elemental integrity of the synthesized this compound, validating its empirical formula.

pH Monitoring in Reaction Progress Assessment

The synthesis of this compound via the Pinner reaction, and its subsequent conversion to amidine derivatives, involves significant changes in the acidity of the reaction medium. Consequently, pH monitoring is a valuable in-process analytical technique to track the progress and completion of these reactions.

The initial step, the Pinner reaction, involves reacting 4-hydroxybenzonitrile with ethanol under strictly anhydrous conditions, saturated with hydrogen chloride (HCl) gas. This creates a highly acidic environment (pH < 2), which is necessary to catalyze the formation of the imidate salt. The reaction's initiation and progression are dependent on maintaining this low pH to ensure the protonation of the nitrile.

Subsequently, when the synthesized this compound is used to form N-substituted 4-hydroxybenzamidines, the reaction conditions are deliberately shifted from acidic to basic. An amine is added to the imidate, and the reaction mixture is often treated with a base. This shift in pH is essential for the nucleophilic attack of the amine on the imidate carbon. The reaction's progress can be effectively monitored by observing the pH of the solution. A stable pH reading in the basic range typically indicates the consumption of the acidic imidate hydrochloride and the completion of the amidine formation.

Table 2: pH Stages in the Synthesis and Derivatization of this compound

| Reaction Stage | Process | Expected pH Range | Significance |

|---|---|---|---|

| 1. Imidate Formation | Pinner Reaction | Strongly Acidic (< 2) | Catalyzes the formation of the imidate salt from the nitrile and alcohol. |

| 2. Amidine Synthesis | Nucleophilic Substitution | Basic (8 - 10) | Facilitates the reaction of the imidate with an amine to form the amidine derivative. |

By tracking these distinct pH stages, chemists can gain real-time insight into the reaction's progress, ensuring optimal conditions for yield and purity without the need for more complex analytical procedures during the synthesis itself.

Mechanistic and Theoretical Investigations of Ethyl 4 Hydroxybenzimidate Hydrochloride

Reaction Mechanism Elucidation in Synthesis and Derivatization

Understanding the precise pathways through which Ethyl 4-hydroxybenzimidate hydrochloride is synthesized and converted into other valuable molecules is fundamental to its application in chemical synthesis.

The synthesis of this compound from 4-hydroxybenzonitrile (B152051) and ethanol (B145695) proceeds via the Pinner reaction, an acid-catalyzed process. numberanalytics.comwikipedia.org The reaction is typically carried out under anhydrous conditions, bubbling dry hydrogen chloride gas through a solution of the nitrile in ethanol. nrochemistry.com The mechanism involves several distinct steps. numberanalytics.comnumberanalytics.com

The first and critical step is the protonation of the nitrogen atom of the nitrile group by the strong acid catalyst, typically hydrogen chloride (HCl). numberanalytics.comnumberanalytics.com This protonation significantly increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack. The resulting species is a highly reactive nitrilium cation. nih.govrroij.com

Following activation, an ethanol molecule, acting as a nucleophile, attacks the electrophilic carbon of the nitrilium cation. numberanalytics.comnumberanalytics.com This attack leads to the formation of a tetrahedral intermediate. numberanalytics.com The final step involves a proton transfer from the oxygen atom of the former alcohol to the nitrogen atom, followed by association with the chloride ion, which yields the stable imidate hydrochloride salt, also known as a Pinner salt. nih.gov

Table 1: Step-by-Step Mechanism of Pinner Imidate Formation

| Step | Description | Intermediate/Product |

| 1. Protonation | The nitrile nitrogen of 4-hydroxybenzonitrile is protonated by gaseous HCl, forming a highly electrophilic nitrilium cation. | Nitrilium Cation |

| 2. Nucleophilic Attack | An ethanol molecule attacks the activated nitrile carbon, forming a new C-O bond. | Tetrahedral Intermediate |

| 3. Proton Transfer | A proton is transferred, leading to the neutralization of the oxygen and formation of the final product. | This compound (Pinner Salt) |

This compound can be converted into the corresponding amidoxime (B1450833), 4-hydroxy-N'-hydroxybenzimidamide. Amidoximes are commonly prepared by the reaction of a nitrile with hydroxylamine (B1172632). nih.gov However, the reaction can also proceed from the imidate intermediate. The mechanism is analogous to the formation of amidines from the reaction of imidates with ammonia (B1221849) or amines. wikipedia.orgwikipedia.org

The reaction begins with the nucleophilic attack of the hydroxylamine molecule on the electrophilic carbon atom of the imidate. Imidates are effective electrophiles that readily undergo addition reactions. wikipedia.org This attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses with the elimination of a molecule of ethanol. A final proton transfer step yields the stable amidoxime product. The reaction with hydroxylamine is one of several possible nucleophilic additions to the Pinner salt. nrochemistry.comrroij.com

Oxazolines are five-membered heterocyclic compounds with significant applications, including their use as chiral ligands in asymmetric catalysis. wikipedia.org The synthesis of 2-oxazolines can be achieved through the reaction of imidates with 2-amino alcohols. orgsyn.org

The reaction pathway for forming a 2-(4-hydroxyphenyl)-oxazoline derivative from this compound involves a 2-amino alcohol as the key reagent. The mechanism is initiated by the nucleophilic attack of the amino group of the 2-amino alcohol on the imidate carbon. clockss.org This step is the primary addition, forming a tetrahedral intermediate.

Kinetic Studies of Reactions Involving this compound

While specific kinetic data such as rate constants for reactions involving this compound are not extensively documented in publicly available literature, the kinetic profile can be understood by examining the factors that influence the rates of the Pinner reaction and subsequent derivatizations.

The determination of reaction rates for the synthesis and derivatization of this compound would involve monitoring the concentration of reactants or products over time under controlled conditions. For the Pinner reaction, kinetic studies would focus on the rate of disappearance of 4-hydroxybenzonitrile or the rate of formation of the imidate hydrochloride salt. Similarly, for derivatization reactions, the rate of consumption of the imidate would be measured. researchgate.netnih.gov

The kinetics of reactions involving this compound are significantly influenced by the nature and concentration of catalysts and reagents.

For the Pinner imidate formation , several factors are critical:

Catalyst Concentration : The concentration of the acid catalyst (HCl) is a key factor. A higher catalyst concentration increases the concentration of the protonated nitrile intermediate, thereby accelerating the reaction rate. numberanalytics.comnumberanalytics.com

Temperature : Increasing the reaction temperature generally increases the rate of the Pinner reaction. However, excessively high temperatures can lead to the formation of side products, such as amides and alkyl chlorides, from the decomposition of the thermodynamically unstable Pinner salt. wikipedia.orgnumberanalytics.comnumberanalytics.com

Solvent : The choice of solvent can impact the solubility of reactants and the stability of intermediates, thus affecting the reaction rate. numberanalytics.com

Reactant Concentration : An excess of the alcohol (ethanol) can be used to drive the reaction equilibrium toward the product side. numberanalytics.com

For derivatization reactions like amidoxime and oxazoline (B21484) formation, the kinetics are influenced by:

Acidity/Electrophilicity of the Imidate : The reactivity of the imidate is dependent on its electrophilicity. Electron-withdrawing groups on the aromatic ring would increase the electrophilicity of the imidate carbon and likely increase the reaction rate with nucleophiles. Conversely, electron-donating groups would decrease reactivity. The acidity of the imidate, which is related to its structure, also plays a role in its reactivity with amines. clockss.org

Nucleophilicity of the Reagent : The rate of amidoxime or oxazoline formation is directly related to the nucleophilicity of the attacking species (hydroxylamine or 2-amino alcohol). More potent nucleophiles will react more rapidly.

Table 2: Factors Influencing Reaction Kinetics

| Reaction | Factor | Effect on Reaction Rate | Reference |

| Pinner Imidate Formation | Acid Catalyst Concentration | Higher concentration generally increases the rate. | numberanalytics.comnumberanalytics.com |

| Temperature | Higher temperature increases the rate but may promote side reactions. | numberanalytics.comnumberanalytics.com | |

| Excess Alcohol | Can drive the reaction forward, increasing the yield. | numberanalytics.com | |

| Derivatization Reactions | Imidate Electrophilicity | Higher electrophilicity (e.g., from electron-withdrawing groups) increases the rate of nucleophilic attack. | clockss.org |

| Nucleophile Strength | A stronger nucleophile (e.g., more basic amine) will react faster. | clockss.org |

Computational Chemistry Approaches

Computational chemistry provides a powerful lens for examining the behavior of molecules at the atomic and electronic levels. In the study of this compound, these theoretical methods offer profound insights into its intrinsic properties, reactivity, and interactions, complementing experimental findings.

Molecular Modeling and Electronic Structure Calculations

Molecular modeling of this compound allows for the visualization of its three-dimensional structure and the computation of its electronic properties. Techniques such as Density Functional Theory (DFT) are instrumental in this regard. researchgate.net DFT calculations can be employed to determine the optimized molecular geometry, bond lengths, and bond angles of the molecule.

Electronic structure calculations provide a detailed picture of the electron distribution within the molecule. For instance, Natural Bond Orbital (NBO) analysis can reveal the nature of the bonding and the extent of electron delocalization. researchgate.net In this compound, NBO analysis would likely show significant delocalization of electron density from the oxygen of the hydroxyl group and the nitrogen of the imidate group into the aromatic ring. This delocalization is a key factor influencing the compound's reactivity.